molecular formula C17H18N6O4 B2911535 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 863447-96-5

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B2911535
CAS No.: 863447-96-5
M. Wt: 370.369
InChI Key: GFTOUENEZHDALN-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a tert-butyl group at the N1 position and an N-(3-nitrophenyl)acetamide moiety at the C5 position.

Properties

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4/c1-17(2,3)22-15-13(8-19-22)16(25)21(10-18-15)9-14(24)20-11-5-4-6-12(7-11)23(26)27/h4-8,10H,9H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTOUENEZHDALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions

    Preparation of Pyrazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a base such as potassium carbonate.

    Formation of Nitrophenylacetamide Moiety: This step involves the reaction of the pyrazolopyrimidine intermediate with 3-nitrophenylacetic acid or its derivatives under suitable coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context and application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key analogs is summarized below:

Compound Name / ID Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound - N1: tert-butyl
- C5: N-(3-nitrophenyl)acetamide
358.35 (calculated) Not reported Nitro group enhances electrophilicity; tert-butyl improves stability
Example 83 () - N1: 4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)
- Core: Chromen-4-one fused
571.2 302–304 Fluorinated aromatic systems; higher molecular weight correlates with increased lipophilicity
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide - N1: Phenyl
- C6: 3-methylpyrazole
- Acetamide: 4-fluorophenyl
485.48 (calculated) Not reported Fluorophenyl substitution reduces electron-withdrawing effects compared to nitro; methylpyrazole may alter solubility
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - N1: 4-fluoro-2-hydroxyphenyl
- C6: tert-butyl
330.31 (calculated) Not reported Hydroxyphenyl group introduces hydrogen-bonding potential; tert-butyl maintains stability
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide - C5: 2-ethoxyacetamide
- N1: tert-butyl
322.34 (calculated) Not reported Ethoxy group increases hydrophilicity compared to aryl acetamides

Functional Group Impact on Bioactivity

  • Nitro vs. However, nitro groups may increase cytotoxicity risks .
  • tert-Butyl vs. Smaller Alkyl Groups : The tert-butyl moiety in the target compound and analogs () improves metabolic stability but may reduce solubility compared to methyl or ethoxy groups .
  • Acetamide Variations : N-(3-nitrophenyl)acetamide (target) vs. N-(4-fluorophenyl)acetamide () alter dipole moments and π-π stacking interactions, influencing target selectivity .

Research Findings and Implications

  • Kinase Inhibition Potential: Pyrazolo[3,4-d]pyrimidinones are established kinase inhibitors (e.g., references LY231514, a thymidylate synthase inhibitor). The tert-butyl and nitro groups in the target compound may optimize interactions with ATP-binding pockets .
  • Solubility Challenges : The tert-butyl and nitro groups in the target compound likely reduce aqueous solubility compared to ethoxy or hydroxylated analogs (), necessitating formulation optimization .

Biological Activity

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article discusses the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N5O3C_{18}H_{21}N_{5}O_{3}, with a molecular weight of approximately 355.398 g/mol. The presence of the pyrazolo[3,4-d]pyrimidine core contributes to its biological activity, particularly in inhibiting various enzymes and pathways involved in disease processes.

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit various biological activities, including:

  • Inhibition of Kinases : These compounds have been identified as inhibitors of serine-threonine kinases such as mTOR and p70S6K, which are critical in cell growth and proliferation pathways. Inhibition of these kinases can lead to decreased tumor growth in cancer models .
  • Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent by modulating pathways involved in inflammatory responses. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against various pathogens, making them candidates for further development as antimicrobial agents.

Structure-Activity Relationships (SAR)

The modification of substituents on the pyrazolo[3,4-d]pyrimidine core significantly influences the biological activity of the compound. For instance:

  • Substituent Variations : Changes at the nitrogen or carbon positions can enhance potency against specific targets. For example, introducing electron-withdrawing groups has been shown to increase kinase inhibition efficacy .
  • Lipophilicity : The balance between hydrophilicity and lipophilicity is crucial for bioavailability. Compounds with optimal lipophilic properties tend to exhibit better cell permeability and bioactivity .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Inhibition of ALDH1A Isoforms : A study demonstrated that modifications on the pyrazolo scaffold could selectively inhibit ALDH1A isoforms, which are implicated in chemotherapy resistance in ovarian cancer. This highlights the potential for developing targeted therapies using these compounds .
  • Anti-coagulation Studies : Research has indicated that pyrazolo[3,4-d]pyrimidines can serve as effective anti-coagulation agents by inhibiting factors involved in blood clotting pathways. This opens avenues for their use in treating thrombotic disorders .

Data Table: Biological Activities and Potencies

Activity Target IC50 Value (μM) Reference
Kinase InhibitionmTOR0.5
Anti-inflammatoryCOX-20.8
AntimicrobialE. coli1.2
ALDH1A InhibitionALDH1A10.9

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